2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide
Description
2-(5-Methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule featuring a benzofuran core substituted with a methyl group at position 5, linked via an acetamide bridge to a 4-sulfamoylphenyl group. The benzofuran moiety contributes aromatic and hydrophobic interactions, while the sulfamoyl group may enhance solubility and target binding via hydrogen bonding.
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O4S/c1-11-2-7-16-15(8-11)12(10-23-16)9-17(20)19-13-3-5-14(6-4-13)24(18,21)22/h2-8,10H,9H2,1H3,(H,19,20)(H2,18,21,22) |
InChI Key |
USKFBWNZUSIQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Biological Activity
The compound 2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide represents a class of benzofuran derivatives known for their diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.37 g/mol . The compound features a benzofuran core substituted with a sulfamoyl group and an acetamide moiety, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The sulfamoyl group may enhance the compound's affinity for certain enzymes, potentially leading to inhibition of metabolic pathways relevant in disease states.
- Receptor Modulation : Its structural characteristics allow it to bind to various receptors, modulating signaling pathways associated with inflammation and cancer proliferation.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.78 μg/mL |
| Related Benzofuran Derivative | C. albicans | 1.6 μg/mL |
Anticancer Activity
The potential anticancer effects of benzofuran derivatives, including the compound , have been explored in several studies. The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation:
- In vitro Studies : Various benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
Key Observations :
- Thiazolidinedione Derivatives: Compounds with thiazolidine-2,4-dione cores (e.g., ) exhibit strong anticancer activity due to their ability to inhibit VEGFR-2 and PPARγ.
- Piperazine and Benzofuran Analogs : Bulky substituents like 4-benzhydrylpiperazine () or benzofuran (target compound) influence steric interactions, affecting isoform selectivity in CA inhibition. The benzofuran’s methyl group may reduce metabolic degradation compared to unsubstituted analogs .
- Quinazolinone and Benzothiazole Derivatives: Planar heterocycles (e.g., quinazolinone in ) enhance π-π stacking with kinase active sites, while ethoxybenzothiazole () balances hydrophobicity and solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfamoylphenyl-containing compounds generally exhibit moderate aqueous solubility due to the polar sulfonamide group. Ethoxybenzothiazole derivatives () show improved solubility over purely aromatic analogs .
- Metabolic Stability : Methyl substitution on benzofuran (target compound) may reduce oxidative metabolism compared to unsubstituted benzofurans. Thiazolidinediones () are prone to glucuronidation, limiting their half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
